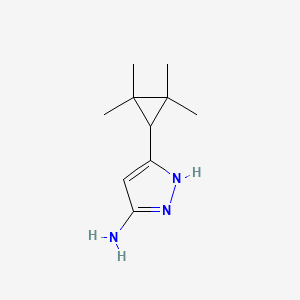

3-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-5-amine

Description

3-(2,2,3,3-Tetramethylcyclopropyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a bulky 2,2,3,3-tetramethylcyclopropyl substituent at the 3-position of the pyrazole ring. The tetramethylcyclopropyl group introduces significant steric hindrance, which may influence conformational rigidity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

5-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H17N3/c1-9(2)8(10(9,3)4)6-5-7(11)13-12-6/h5,8H,1-4H3,(H3,11,12,13) |

InChI Key |

OCZKDXGUCKTOFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C1(C)C)C2=CC(=NN2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,3,3-tetramethylcyclopropylamine with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,3,3-Tetramethylcyclopropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-5-amine, enabling comparative analysis of their properties and applications:

2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine (Compound 9)

- Structure : Pyrazole ring with a cyclopropyl group at the 3-position and a chloro-methylpyrimidine substituent via an amine linkage.

- Molecular Weight : 248.7 g/mol (calculated).

- Synthesis : Prepared via nucleophilic substitution between 5-cyclopropyl-1H-pyrazol-3-amine and 2,4-dichloro-5-methylpyrimidine at 80°C for 48 hours (40% yield) .

- Applications : Acts as a kinase inhibitor, targeting understudied PCTAIRE kinases.

- Key Differences : The pyrimidine substituent introduces additional hydrogen-bonding capacity compared to the simpler amine group in the target compound.

3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine (Thermo Scientific)

- Structure : Pyrazole with a cyclopropyl group (3-position) and a methyl group (1-position).

- Molecular Weight : 137.19 g/mol .

- Purity : 97% (commercially available).

- Applications : Intermediate in pharmaceutical synthesis.

- Key Differences : The methyl group reduces steric bulk compared to the tetramethylcyclopropyl group, likely improving solubility but reducing conformational rigidity.

3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

- Structure : Pyrazole with a methyl group (3-position) and a 4-phenylthiazole substituent (1-position).

- Molecular Weight : 256.33 g/mol .

- Applications: Potential use in heterocyclic chemistry or as a ligand.

3-Phenyl-1H-pyrazol-5-amine (MK12, MK60, MK64, MK67)

- Structure : Pyrazole with a phenyl substituent at the 3-position.

- Synthesis: Prepared via condensation reactions involving ethyl 3-oxopropanoate derivatives and pyrazol-5-amine precursors .

- Key Differences : The phenyl group enhances hydrophobicity and π-π interactions, differing from the sterically demanding tetramethylcyclopropyl group.

Comparative Data Table

Key Observations

Steric Effects : The tetramethylcyclopropyl group in the target compound likely reduces solubility in polar solvents compared to smaller substituents (e.g., cyclopropyl or methyl groups) but may enhance target selectivity in biological systems due to shape complementarity .

Synthetic Complexity : Bulky substituents like tetramethylcyclopropyl may require specialized cyclopropanation techniques, whereas phenyl or thiazole groups are more straightforward to introduce via condensation or cross-coupling reactions .

Biological Activity : Pyrazole derivatives with heteroaromatic substituents (e.g., pyrimidine or thiazole) often exhibit kinase inhibition or antimicrobial activity, while simpler amines are typically intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.